molecular formula C7H8ClN5 B11901301 6-Chloro-8,9-dimethyl-9H-purin-2-amine

6-Chloro-8,9-dimethyl-9H-purin-2-amine

Cat. No.: B11901301
M. Wt: 197.62 g/mol
InChI Key: BJHRAPLOCUFZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8,9-dimethyl-9H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine typically involves the chlorination of a purine derivative. One common method involves the reaction of 8,9-dimethyl-9H-purine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8,9-dimethyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8,9-dimethyl-9H-purin-2-amine, while oxidation might produce a corresponding purine oxide.

Scientific Research Applications

6-Chloro-8,9-dimethyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-8,9-dimethyl-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The exact pathways and targets can vary depending on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9H-purin-6-amine: Another chlorinated purine derivative with similar chemical properties but different biological activities.

    6-Amino-2-chloro-7H-purine: Contains an amino group instead of a methyl group, leading to different reactivity and applications.

Uniqueness

6-Chloro-8,9-dimethyl-9H-purin-2-amine is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new derivatives with potential therapeutic applications.

Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-8,9-dimethylpurin-2-amine

InChI

InChI=1S/C7H8ClN5/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3,(H2,9,11,12)

InChI Key

BJHRAPLOCUFZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)N=C(N=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.